
Trideca-1,11-dien-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trideca-1,11-dien-3-OL:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-1,11-dien-3-OL typically involves multi-step organic reactions. One common method includes the use of cyclooctanecarboxaldehyde and piperidine in a toluene solution under a nitrogen atmosphere. The reaction mixture is refluxed, and the product is obtained through fractional distillation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Trideca-1,11-dien-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bonds can be reduced to form saturated hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides.
Scientific Research Applications
Chemistry: Trideca-1,11-dien-3-OL is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a biomarker for certain metabolic processes. Its presence in biological samples can indicate specific physiological or pathological conditions .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and functional groups make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of Trideca-1,11-dien-3-OL involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes and physiological responses .
Comparison with Similar Compounds
Trideca-1,11-dien-3,5,7,9-tetrayn: Contains additional triple bonds, making it more reactive.
1,11-Tridecadiene-3,5,7,9-tetrayne: Similar structure but with different bonding patterns.
Uniqueness: Trideca-1,11-dien-3-OL is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
189563-43-7 |
|---|---|
Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
trideca-1,11-dien-3-ol |
InChI |
InChI=1S/C13H24O/c1-3-5-6-7-8-9-10-11-12-13(14)4-2/h3-5,13-14H,2,6-12H2,1H3 |
InChI Key |
NNWGKAJQKMHLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCCCCCCCC(C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butanoic acid, 4-oxo-3-[(phenylmethoxy)methoxy]-, methyl ester, (S)-](/img/structure/B12552046.png)
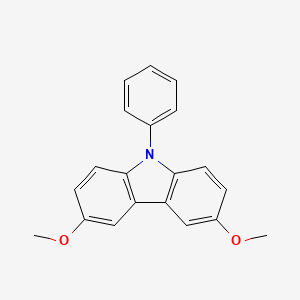
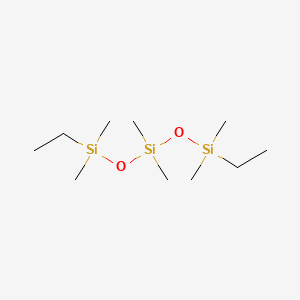

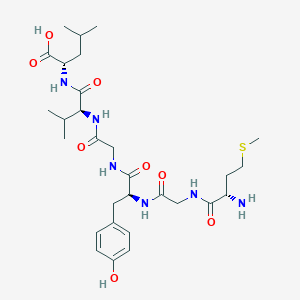
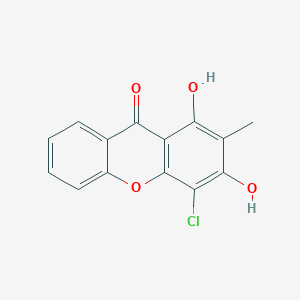
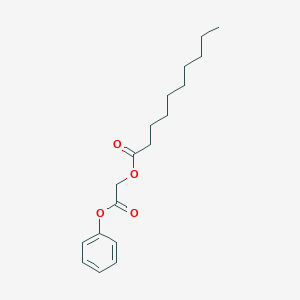
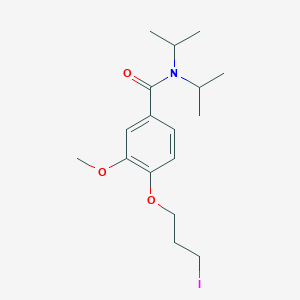
![2-Butynoic acid, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-, 1-methylethyl ester](/img/structure/B12552099.png)
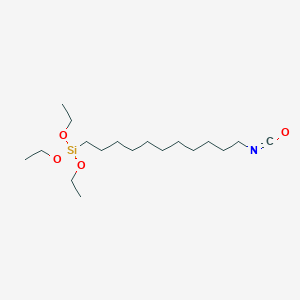
![4-Thiazolidinone, 3-(3-hydroxypropyl)-2-[4-(methylsulfonyl)phenyl]-](/img/structure/B12552115.png)
![3-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]prop-2-en-1-ol](/img/structure/B12552119.png)
![4-[(4-Hydroxyphenyl)ethynyl]benzonitrile](/img/structure/B12552134.png)
![3-Pyridinecarboxaldehyde, 2,6-dichloro-4-[(phenylsulfonyl)methyl]-](/img/structure/B12552137.png)
